Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor modulation. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diethylcarbamoyl group differentiates it from other thiophene derivatives, potentially leading to unique interactions and applications .
Properties
Molecular Formula |
C11H15NO3S2 |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
methyl 3-(diethylcarbamoylsulfanyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H15NO3S2/c1-4-12(5-2)11(14)17-8-6-7-16-9(8)10(13)15-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZBSZVPUFHJYUNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SC1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
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